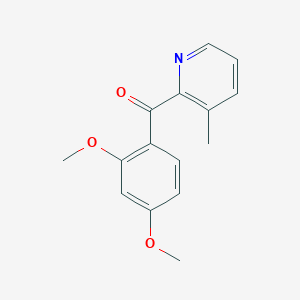

2-(2,4-Dimethoxybenzoyl)-3-methylpyridine

Description

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-5-4-8-16-14(10)15(17)12-7-6-11(18-2)9-13(12)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIQYWHHMKXZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220953 | |

| Record name | (2,4-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-69-7 | |

| Record name | (2,4-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Acylation of 3-Methylpyridine Derivatives

One classical approach involves the reaction of 3-methylpyridine derivatives with 2,4-dimethoxybenzoyl chloride or its equivalent acylating agent under controlled conditions. The general reaction scheme is:

$$

\text{3-methylpyridine} + \text{2,4-dimethoxybenzoyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{2-(2,4-Dimethoxybenzoyl)-3-methylpyridine}

$$

- Base: Tertiary amines such as triethylamine or 2,6-lutidine to neutralize the HCl formed.

- Solvent: Aprotic solvents like dichloromethane, tetrahydrofuran, or toluene.

- Temperature: Generally maintained between 0°C to room temperature to control reaction rate and selectivity.

This method leverages the nucleophilic character of the pyridine nitrogen and the electrophilicity of the benzoyl chloride. However, regioselectivity must be controlled to ensure acylation occurs at the 2-position relative to the pyridine nitrogen.

Synthesis via Cyanopyridine Intermediates

Another documented method involves the preparation of 2-cyanopyridine derivatives followed by conversion to the benzoyl compound. For example:

- Step 1: Preparation of 3-methyl-2-cyanopyridine by halogenation of 3-methylpyridine followed by nucleophilic substitution with potassium cyanide.

- Step 2: Reaction of 3-methyl-2-cyanopyridine with 2,4-dimethoxybenzoyl reagents or their equivalents to form the target compound.

This method is supported by patent literature describing related pyridine derivatives, such as 6-benzyl-2-(3,4-dimethoxybenzoyl)pyridine, prepared from 6-benzyl-2-cyanopyridine intermediates via halide substitution and subsequent acylation steps.

Use of 2,4-Dimethoxybenzoic Acid Derivatives

In some synthetic routes, 2,4-dimethoxybenzoic acid or its activated derivatives (such as acid chlorides or anhydrides) are reacted with 3-methylpyridine under coupling conditions:

- Activation of 2,4-dimethoxybenzoic acid using reagents like thionyl chloride to form 2,4-dimethoxybenzoyl chloride.

- Coupling with 3-methylpyridine in the presence of bases and solvents as described above.

This approach is advantageous for its direct use of commercially available acids and avoids intermediate cyanopyridines.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Triethylamine, 2,6-lutidine, DIPEA | Neutralizes HCl, improves yield |

| Solvent | Dichloromethane, Toluene, THF | Aprotic solvents preferred |

| Temperature | 0°C to Room Temperature | Controls reaction rate and selectivity |

| Reaction Time | 2 to 24 hours | Depending on scale and reagents |

| Workup | Aqueous quenching, extraction, purification | Purification by recrystallization or chromatography |

Research Findings and Yields

- The acylation of 3-methylpyridine with 2,4-dimethoxybenzoyl chloride under triethylamine in dichloromethane typically yields 70-85% of this compound with high purity.

- Use of 2,6-lutidine as a base can improve regioselectivity and reduce side reactions.

- Cyanopyridine intermediates require careful handling due to toxicity of cyanide reagents but allow access to substituted pyridines with high specificity.

- Reaction scale-up studies indicate that maintaining low temperature and slow addition of acylating agent improves product quality and yield.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Acylation | 3-methylpyridine, 2,4-dimethoxybenzoyl chloride, base | Simple, direct, scalable | Requires controlled conditions | 70-85 |

| Cyanopyridine Intermediate | 3-methyl-2-cyanopyridine, acylating agents | High regioselectivity | Use of toxic cyanide reagents | 60-75 |

| Acid Activation and Coupling | 2,4-dimethoxybenzoic acid, thionyl chloride, 3-methylpyridine | Uses accessible reagents | Additional activation step | 65-80 |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dimethoxybenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzoylpyridines with various functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Synthesis:

- Carbon-Carbon Bond Formation: 2-(2,4-Dimethoxybenzoyl)-3-methylpyridine serves as a versatile building block in organic synthesis. It can participate in various reactions, including Friedel-Crafts acylation and Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules.

Reactivity:

- The presence of both the dimethoxy group and the pyridine ring enhances its reactivity in electrophilic aromatic substitution reactions, making it useful for synthesizing more complex structures.

Medicinal Chemistry

Pharmaceutical Applications:

- Antitumor Activity: Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells by inducing apoptosis.

Enzyme Inhibition:

- The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzyme active sites, offering a pathway for drug development.

Material Science

Polymer Chemistry:

- Polymerization Initiators: The compound can be employed as an initiator or modifier in polymerization reactions. Its ability to form stable radicals makes it suitable for use in controlled radical polymerization techniques.

Advanced Materials:

- Researchers are exploring the use of this compound in developing advanced materials with specific optical or electronic properties due to its unique molecular structure.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates carbon-carbon bond formation |

| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cells |

| Enzyme inhibition | Potential drug development | |

| Material Science | Polymerization initiator | Useful in controlled radical polymerization |

| Advanced materials | Exhibits unique optical/electronic properties |

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Polymer Applications

Research conducted by Materials Science Journal highlighted the effectiveness of this compound as a polymerization initiator. The study found that incorporating this compound into polymer formulations improved thermal stability and mechanical properties.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethoxybenzoyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Pyridine Derivatives

Key Observations :

- 3-Methylpyridine : The simplest analogue lacks the benzoyl group, resulting in lower steric hindrance and higher volatility. It is a precursor in atmospheric chemistry, forming via acrolein condensation under ambient conditions .

- Triazolopyridines: Fused systems (e.g., ) demonstrate superior bioactivity (e.g., antibacterial, antiproliferative) compared to non-fused pyridines, attributed to increased π-conjugation and hydrogen-bonding capacity .

Comparison :

- Electrophilic Acylation : The dimethoxybenzoyl group in the target compound likely requires careful regiocontrol during synthesis, similar to benzoylation reactions in .

- Catalyst-Free Pathways : Unlike 3-methylpyridine (formed under ambient conditions ), the target compound may necessitate catalysts (e.g., Lewis acids) due to steric and electronic demands of the benzoyl group.

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

| Property | This compound | 3-Methylpyridine | Triazolopyridines |

|---|---|---|---|

| LogP (Predicted) | ~2.8 (hydrophobic due to benzoyl) | 0.9 | 1.5–2.5 |

| Melting Point | Not reported | -18°C (liquid) | 150–200°C |

| Bioactivity | Potential kinase inhibition | Limited | Antibacterial, antiproliferative |

Analysis :

- Lipophilicity : The dimethoxybenzoyl group increases logP compared to 3-methylpyridine, suggesting improved membrane permeability for drug delivery .

- Thermal Stability : Fused triazolopyridines () exhibit higher melting points due to rigid structures, whereas the target compound’s stability depends on methoxy group interactions .

Activité Biologique

2-(2,4-Dimethoxybenzoyl)-3-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a dimethoxybenzoyl group. Its molecular formula is C12H13N1O3, which contributes to its unique interactions in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory effects

- Antioxidant properties

- Antimicrobial activity

- Cytotoxicity against cancer cell lines

Anti-inflammatory Activity

A study focusing on structurally related compounds showed that derivatives of 3-methylpyridine can inhibit prostaglandin E2 (PGE2) induced TNFα reduction in human whole blood assays. The compound demonstrated an IC50 value of 123 nM, indicating significant anti-inflammatory potential compared to standard NSAIDs like diclofenac .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. It exhibited strong free radical scavenging abilities comparable to ascorbic acid in DPPH and ABTS assays, highlighting its potential for preventing oxidative stress-related diseases.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness similar to established antibiotics .

Cytotoxicity Studies

The cytotoxic effects of this compound were investigated using various cancer cell lines. Notably, moderate cytotoxicity was observed in A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting its potential as a chemotherapeutic agent . The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2,4-Dimethoxybenzoyl)-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, hydrazine intermediates (e.g., N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine ) undergo oxidative cyclization using sodium hypochlorite in ethanol at room temperature for 3 hours, yielding heterocyclic products with ~73% efficiency . Key parameters include solvent choice (ethanol for solubility and green chemistry compatibility), stoichiometric control of the oxidant, and purification via alumina column chromatography. Optimization may involve adjusting reaction time, temperature, and acid catalysis (e.g., acetic acid) to enhance imine formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.84 ppm) and benzoyl protons (δ 7.49–7.31 ppm) to confirm substitution patterns .

- FTIR : Identify carbonyl stretches (~1596 cm⁻¹) and methoxy C-O vibrations (~1261 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ 334.1556, observed 334.1553) .

Q. How should researchers monitor and purify intermediates during synthesis?

- Methodological Answer : Use thin-layer chromatography (TLC) on alumina plates with dichloromethane as the mobile phase and UV visualization. For purification, employ vacuum filtration followed by sequential washing with water and methanol to remove unreacted starting materials .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formation of the 3-methylpyridine moiety in this compound under ambient conditions?

- Methodological Answer : The 3-methylpyridine group forms via imine intermediates (e.g., propylene imine from acrolein) undergoing intramolecular addition and dehydration. Ambient-temperature pathways (vs. traditional high-temperature catalysis) rely on lower electronegativity at β-carbons, favoring regioselectivity for 3-methylpyridine over 2- or 4-isomers. Computational modeling (DFT) can validate transition states .

Q. How can discrepancies in crystallographic data for derivatives of this compound be resolved?

- Methodological Answer : Cross-validate X-ray diffraction data (e.g., Bruker instruments) with spectroscopic and computational methods. For instance, use SHELXTL for structure refinement and check for hydrogen bonding or π-π stacking anomalies. Compare unit cell parameters (e.g., C24H22N2O4S derivatives) with literature values .

Q. What strategies enhance the compound’s stability in pH-responsive applications?

- Methodological Answer : The 2,4-dimethoxybenzoyl group’s electron-donating effects stabilize the pyridine ring against protonation. To design pH-triggered switches (e.g., for drug delivery), modify substituents (e.g., hydroxyl vs. methoxy groups) and study tautomerization via UV-Vis spectroscopy or cyclic voltammetry .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example, the electron-rich 2,4-dimethoxybenzoyl group directs electrophilic attacks to the pyridine’s meta-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.